Choline bicarbonate
Overview
Description
Choline bicarbonate is a compound formed by the combination of choline, a water-soluble essential nutrient, and bicarbonate, a common inorganic anion. Choline plays a crucial role in various biological processes, including cell membrane structure, neurotransmitter synthesis, and lipid metabolism. Bicarbonate acts as a buffer, helping to maintain pH balance in biological systems. The combination of these two components results in a compound with unique properties and applications in various fields.
Mechanism of Action
Target of Action
Choline bicarbonate primarily targets the central nervous system (CNS) and the liver . It is a precursor to acetylcholine (ACh) , a neurotransmitter that plays a crucial role in nerve conduction throughout the CNS . In the liver, choline aids in fat and cholesterol metabolism and prevents excessive fat build-up .
Mode of Action
Choline is a major part of the polar head group of phosphatidylcholine , a key component of cell membranes . Its role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics . As a precursor to acetylcholine, choline is essential for good nerve conduction throughout the CNS .
Biochemical Pathways
Choline is involved in several biochemical pathways. It is a precursor of acetylcholine , a neurotransmitter responsible for many nervous system functions . It also plays a role in lipid metabolism, particularly in the formation of lecithin , a key lipid . Choline is also involved in the synthesis of betaine , an oxidation product of choline .
Pharmacokinetics
It is known that this compound can enhance the physical properties of drugs, increase their bioavailability, and promote the delivery of recalcitrant drugs to the body . It has been used as a transdermal, subcutaneous, and oral delivery carrier .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of geranic acid can facilitate the penetration of this compound into the cell membrane . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Choline bicarbonate acts as an acyl group acceptor . It is a substrate for the enzyme choline acetyltransferase . The nature of these interactions involves the transfer of acyl groups, which are important for various metabolic processes .
Cellular Effects
This compound: influences cell function by contributing to the production of acetylcholine, a neurotransmitter that plays a crucial role in nerve signal transmission . It also participates in the synthesis of phosphatidylcholine, a major component of cell membranes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through its interactions with enzymes and other biomolecules. For instance, it serves as a substrate for choline acetyltransferase, facilitating the production of acetylcholine .
Temporal Effects in Laboratory Settings
The effects of This compound can change over time in laboratory settings. For example, the bicarbonate in the compound converts to carbonate with the release of CO2 on aging .
Metabolic Pathways
This compound: is involved in the cholinergic pathway, where it serves as a substrate for the enzyme choline acetyltransferase, leading to the production of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline bicarbonate can be synthesized through a simple neutralization reaction. This involves reacting choline hydroxide with carbon dioxide or a bicarbonate source under controlled conditions. The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the water.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of carbon dioxide to a solution of choline hydroxide, followed by crystallization and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Choline bicarbonate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.
Reduction: this compound can be reduced under specific conditions to form choline and carbon dioxide.
Substitution: this compound can participate in substitution reactions, where the bicarbonate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Betaine
Reduction: Choline and carbon dioxide
Substitution: Choline salts with different anions
Scientific Research Applications
Choline bicarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Plays a role in studying cell membrane dynamics and neurotransmitter synthesis.
Medicine: Investigated for its potential in drug delivery systems and as a supplement to address choline deficiency.
Industry: Utilized in the production of ionic liquids and deep eutectic solvents, which have applications in green chemistry and materials science
Comparison with Similar Compounds
Choline bicarbonate can be compared with other choline salts, such as choline chloride, choline bitartrate, and choline geranate. Each of these compounds has unique properties and applications:
Choline Chloride: Commonly used as a dietary supplement and in animal feed.
Choline Bitartrate: Often used in dietary supplements for its high choline content.
Choline Geranate: Known for its antimicrobial properties and used in drug delivery systems
Properties
IUPAC Name |
hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGOGJIOHUEGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051246 | |
Record name | Choline bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [ECHA REACH Registrations] | |
Record name | Choline bicarbonate | |
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CAS No. |
78-73-9 | |
Record name | Choline bicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Choline bicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHOLINE BICARBONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163321 | |
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Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Choline bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline hydrogen carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHOLINE BICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23DAH2UHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does choline bicarbonate play in chloride absorption in the human colon?
A: Research indicates that this compound plays a significant role in chloride absorption within the human colon. Studies utilizing a choline chloride-choline bicarbonate solution during colonic perfusion revealed that approximately one-fourth of total chloride absorption is facilitated by chloride/bicarbonate exchange. [] This exchange mechanism involves the absorption of chloride alongside the secretion of bicarbonate.
Q2: How does this compound contribute to the study of active transport mechanisms in biological systems?
A: this compound is a valuable tool for investigating active transport processes in biological systems. By replacing sodium chloride with choline chloride and sodium bicarbonate with this compound in experimental setups, researchers can effectively eliminate or significantly reduce chloride and bicarbonate absorption that relies on active sodium transport. [, ] This allows for the isolation and study of other transport mechanisms, such as the chloride/bicarbonate exchange.
Q3: Can this compound be used to modify graphene oxide?
A: Yes, studies show that this compound can be used to partially reduce graphene oxide (GO) at elevated temperatures. Interestingly, the nucleophilicity of the counter anion in choline-based bio-ionic liquids (Bio-ILs) plays a crucial role in determining the stability of the resulting partially reduced GO (prGO). [] While Bio-ILs containing strong nucleophiles like choline hydroxide (chol-OH) lead to higher reduction extents but short-term prGO stability, those with weaker nucleophiles such as choline formate (chol-HCOO) and choline caproate (chol-C5H11COO) result in prGO with long-term dispersion stability in water (over a year).
Q4: Has this compound been explored in drug delivery systems?
A: Indeed, this compound has shown promise in enhancing the oral absorption of poorly water-soluble drugs. Researchers have successfully developed enteric mesoporous silica nanoparticles (MSNs) loaded with choline sorbate ionic liquids (SCILs) synthesized from this compound and sorbic acid to improve the oral bioavailability of cyclosporine A (CyA). [] These enteric nanoparticles demonstrated controlled release of both SCILs and CyA in simulated gastrointestinal fluids, significantly improving CyA absorption compared to conventional formulations.
Q5: Are there any known applications of this compound in understanding physiological processes?
A: Research suggests that this compound can be instrumental in studying alkali and acid transport in biological systems. Experiments on turtle bladders using this compound Ringer solutions have provided insights into the presence of active, electrogenic mechanisms for bicarbonate secretion. [] This highlights the use of this compound in elucidating complex physiological processes related to ion transport and acid-base balance.
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